molecular formula C7H7ClN4 B3167634 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923282-50-2

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B3167634
CAS No.: 923282-50-2
M. Wt: 182.61 g/mol
InChI Key: INORHSYHKNNLFD-UHFFFAOYSA-N
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Description

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the versatile class of 1H-pyrazolo[4,3-d]pyrimidines, which are recognized as privileged structures in the development of therapeutic agents . The reactive chlorine atom at the 7-position makes this molecule an excellent intermediate for nucleophilic aromatic substitution (S N Ar) reactions, allowing researchers to efficiently introduce a variety of amines and other nucleophiles to create diverse libraries of derivatives for biological screening . This core structure is of significant interest in several therapeutic areas. Specifically, pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD), a key target for the treatment of renal anemia . Furthermore, related analogs in this chemical family have demonstrated promising in vitro anticancer activity by targeting enzymes such as TRAP1, highlighting the potential of this scaffold in oncology research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for educational and research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1-ethylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-12-6-5(3-11-12)9-4-10-7(6)8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INORHSYHKNNLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40854322
Record name 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40854322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923282-50-2
Record name 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40854322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Chloro 1 Ethyl 1h Pyrazolo 4,3 D Pyrimidine and Its Analogs

Conventional Synthetic Routes for Pyrazolo[4,3-d]pyrimidine Scaffolds

The construction of the pyrazolo[4,3-d]pyrimidine core is a critical step in the synthesis of the target molecule. This bicyclic heterocyclic system is typically assembled through sequential or convergent strategies that involve the formation of the pyrazole (B372694) ring followed by the annulation of the pyrimidine (B1678525) ring, or vice versa.

Cyclization Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring is a foundational step in many synthetic routes towards pyrazolo[4,3-d]pyrimidines. A common and versatile method involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. chim.it Variations of this approach utilize precursors that already contain portions of the target pyrimidine ring.

One established route starts from substituted pyrazoles, which are themselves synthesized through various means. For instance, the reaction of hydrazines with β-ketonitriles can yield aminopyrazoles, which are key intermediates. mdpi.com The choice of substituents on the hydrazine and the dicarbonyl compound dictates the substitution pattern of the resulting pyrazole ring.

Table 1: Examples of Reagents for Pyrazole Ring Formation

Hydrazine Derivative 1,3-Dicarbonyl Equivalent Resulting Pyrazole Type
Hydrazine hydrate Ethyl acetoacetate (B1235776) 3-Methyl-1H-pyrazol-5(4H)-one
Phenylhydrazine Diethyl malonate 1-Phenyl-3,5-pyrazolidinedione

These reactions are often catalyzed by acids or bases and proceed through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. organic-chemistry.org

Pyrimidine Ring Annulation Strategies

Once the pyrazole ring is formed, the subsequent annulation of the pyrimidine ring is a crucial step to complete the pyrazolo[4,3-d]pyrimidine scaffold. This is typically achieved by reacting a suitably functionalized pyrazole with a reagent that provides the remaining atoms of the pyrimidine ring. 5-Aminopyrazole derivatives are common precursors for this transformation. researchgate.net

Alternatively, cyclization can be effected using dicarbonyl compounds or their equivalents. For instance, the reaction of 5-aminopyrazoles with β-ketoesters or malonic esters can lead to the formation of pyrazolopyrimidinones, which can be further modified. The specific reagents and reaction conditions can be tailored to introduce various substituents on the pyrimidine ring.

Introduction of Chloro and Ethyl Substituents

With the pyrazolo[4,3-d]pyrimidine scaffold in hand, the next phase of the synthesis involves the introduction of the specific chloro and ethyl groups at the 7- and 1-positions, respectively.

Halogenation Techniques for Pyrazolopyrimidine Derivatives

The introduction of a chlorine atom at the 7-position of the pyrazolo[4,3-d]pyrimidine ring system is a key transformation. This is typically achieved through a halogenation reaction, often starting from a corresponding hydroxy or oxo derivative at that position. acs.orgresearchgate.net A common method involves the treatment of a pyrazolo[4,3-d]pyrimidin-7-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). nih.govnih.gov

These reactions proceed via the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. The use of a high-boiling-point solvent and elevated temperatures is often necessary to drive the reaction to completion.

Table 2: Common Chlorinating Agents for Pyrazolopyrimidines

Reagent Typical Reaction Conditions
Phosphorus oxychloride (POCl₃) Reflux, often with a catalytic amount of DMF
Phosphorus pentachloride (PCl₅) In combination with POCl₃, reflux

The regioselectivity of the halogenation is generally high, targeting the activated position on the pyrimidine ring.

N-Alkylation Strategies for Introducing the Ethyl Moiety

The introduction of the ethyl group at the N-1 position of the pyrazole ring is typically accomplished through an N-alkylation reaction. researchgate.net This can be performed at various stages of the synthesis, either on the pyrazole precursor or on the fully formed pyrazolo[4,3-d]pyrimidine scaffold.

The choice of base and solvent is crucial to control the regioselectivity of the alkylation, as pyrazoles have two potentially reactive nitrogen atoms. In many cases, the alkylation proceeds with a degree of regioselectivity that can be influenced by steric and electronic factors of the substituents already present on the ring.

Advanced Synthetic Approaches and Chemical Transformations

While the conventional routes provide reliable access to 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine, more advanced synthetic strategies aim to improve efficiency, reduce the number of steps, and allow for greater molecular diversity. One-pot multicomponent reactions, where several reactants are combined in a single operation to form the desired product, are a powerful tool in this regard. nih.gov

For instance, a convergent synthesis could involve the reaction of a pre-functionalized ethyl-pyrazole with a reagent that simultaneously introduces the pyrimidine ring and the precursor for the chloro group.

Furthermore, once the this compound core is synthesized, it can undergo various chemical transformations to generate a library of analogs. The chlorine atom at the 7-position is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, such as amines, alkoxides, and thiols. These transformations are valuable for structure-activity relationship studies in drug discovery programs.

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atom at the 7-position of the pyrazolo[4,3-d]pyrimidine core is highly susceptible to nucleophilic substitution, making it a versatile handle for introducing a variety of functional groups. This reactivity is a cornerstone in the synthesis of diverse libraries of pyrazolo[4,3-d]pyrimidine analogs.

Detailed research on analogous 1-methyl-3-propyl-5-(substituted)-7-chloro-1H-pyrazolo[4,3-d]pyrimidines demonstrates that the 7-chloro group can be readily displaced by a range of amine nucleophiles. nih.gov The general reaction scheme involves heating the 7-chloro-pyrazolo[4,3-d]pyrimidine with the desired amine in a suitable solvent, such as isopropanol (B130326) (IPA), often under reflux conditions. nih.govresearchgate.net This method has been successfully employed to synthesize a series of 7-amino-substituted pyrazolo[4,3-d]pyrimidines. nih.gov

The reaction conditions are typically straightforward, involving the chloro-substituted pyrazolopyrimidine and the amine derivative, which are refluxed in a solvent like isopropanol. nih.govresearchgate.net This approach has been utilized to generate a variety of derivatives, as exemplified by the synthesis of compounds where the 7-position is substituted with different aminophenols, anilines, and piperazines. nih.gov

Reactant 1 (Analog)Reactant 2 (Nucleophile)Product (Analog)Reaction ConditionsReference
1-Methyl-7-chloro-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidine4-Aminophenol4-((1-Methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-yl)amino)phenolIPA, reflux nih.gov
1-Methyl-7-chloro-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidine2-Aminophenol2-((1-Methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-yl)amino)phenolIPA, reflux nih.gov
1-Methyl-7-chloro-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidine4-Methylpiperazine1-Methyl-7-(4-methylpiperazin-1-yl)-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidineIPA, reflux nih.gov
1-Methyl-7-chloro-3-propyl-5-styryl-1H-pyrazolo[4,3-d]pyrimidineN-Ethylethane-1,2-diamine(E)-N1-(1-Methyl-3-propyl-5-styryl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)ethane-1,2-diamineIPA, reflux nih.gov

Derivatization at Other Positions of the Pyrazolopyrimidine Core

While the 7-position is a primary site for modification, derivatization at other positions of the pyrazolo[4,3-d]pyrimidine core, such as C3 and C5, is crucial for exploring the structure-activity relationships of these compounds. nih.gov

The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold often starts from a substituted pyrazole precursor, which allows for the introduction of desired functionalities at what will become the C3 and C5 positions of the final heterocyclic system. For instance, the synthesis of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines has been reported, highlighting the possibility of having diverse substituents on the core structure. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the derivatization of halogenated heterocyclic cores. rsc.orgrsc.orgresearchgate.net Although specific examples for this compound are not extensively documented, the general applicability of these methods to other isomeric pyrazolopyrimidines suggests their potential for the C-C bond formation at various positions of the pyrazolo[4,3-d]pyrimidine nucleus, provided a suitable halo-precursor is available. rsc.orgrsc.org For example, Suzuki-Miyaura coupling has been successfully applied to 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one to introduce various aryl and heteroaryl groups at the C3 position. rsc.orgrsc.org

Furthermore, the synthesis of the pyrazole ring itself, which is a precursor to the pyrazolo[4,3-d]pyrimidine system, can be designed to incorporate substituents that will ultimately be located at the C3 and C5 positions of the fused ring. rsc.orgrsc.org This approach provides a strategic advantage in the design and synthesis of analogs with specific substitution patterns.

Multi-component Reactions in Pyrazolopyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds from simple starting materials in a single step. While specific MCRs leading directly to this compound are not prominently reported, the synthesis of the isomeric pyrazolo[3,4-d]pyrimidine scaffold via MCRs is well-established. nih.gov These methodologies provide valuable insights into the potential for developing one-pot syntheses for the pyrazolo[4,3-d]pyrimidine core.

One notable example is the one-pot, multi-component synthesis of pyrazolo[3,4-d]pyrimidine derivatives using a magnetic heterogeneous nanocatalyst. nih.gov This reaction involves the condensation of barbituric acid, aromatic aldehydes, hydrazine hydrate, and ethyl acetoacetate in water as a green solvent at room temperature. nih.gov

Another approach involves the three-component reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate to synthesize nih.govrsc.orgnih.govtriazolo[4,3-a]pyrimidines, a related fused pyrimidine system. researchgate.net Such strategies highlight the potential for convergent synthesis of complex heterocyclic systems.

While these examples pertain to the synthesis of the pyrazolo[3,4-d]pyrimidine isomer, they underscore the feasibility of MCRs in constructing the broader pyrazolopyrimidine framework. The development of a similar MCR for the direct synthesis of the pyrazolo[4,3-d]pyrimidine scaffold would be a significant advancement in the field.

Green Chemistry Considerations in Pyrazolopyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutically important molecules, including pyrazolopyrimidine derivatives, to minimize the environmental impact of chemical processes. nih.govnih.gov Key aspects of green chemistry in this context include the use of environmentally benign solvents, alternative energy sources, and catalytic methods.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gov A solvent-free microwave-assisted reaction has been reported for the synthesis of novel fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines, demonstrating the potential of this technology for the synthesis of related heterocyclic systems. nih.gov

The use of green solvents is another important consideration. Water has been successfully employed as a solvent in the one-pot multicomponent synthesis of pyrazolo[3,4-d]pyrimidine derivatives, catalyzed by a magnetic nanocatalyst. nih.gov This approach not only avoids the use of volatile organic compounds but also allows for easy recovery and reuse of the catalyst. nih.gov

Furthermore, the development of catalytic methods, particularly with recyclable catalysts, aligns with the principles of green chemistry. The use of magnetic nanoparticle-based catalysts in the synthesis of pyrazolo[3,4-d]pyrimidines is a prime example, as these catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. nih.gov

Green Chemistry ApproachExample (Analogous System)AdvantagesReference
Microwave-assisted synthesisSolvent-free synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidinesEasy work-up, mild reaction conditions, good yields, reduced reaction time nih.gov
Use of green solventsOne-pot synthesis of pyrazolo[3,4-d]pyrimidines in waterEnvironmentally benign, mild conditions nih.gov
Heterogeneous catalysisMagnetic nanoparticle-catalyzed synthesis of pyrazolo[3,4-d]pyrimidinesCatalyst reusability, easy separation, environmentally friendly nih.gov

In-depth Analysis of this compound Derivatives Reveals Limited Publicly Available Research for a Detailed Structure-Activity Relationship Study

A comprehensive review of available scientific literature indicates a significant scarcity of specific research on the chemical compound this compound and its derivatives, particularly concerning detailed structure-activity relationship (SAR) investigations. While the broader class of pyrazolo[4,3-d]pyrimidines has been explored for various therapeutic applications, specific and systematic studies on the modifications of the N-1 ethyl group, substitutions at the C-7 chloro position, and alterations of the pyrimidine ring for this particular scaffold are not extensively documented in publicly accessible research.

The pyrazolo[4,3-d]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, known to interact with a range of biological targets. However, the influence of specific substituents at defined positions is crucial for determining the potency and selectivity of these compounds. The requested detailed analysis, focusing on the systematic variation of the 1-ethyl group and the exploration of diverse functionalities at the 7-position through nucleophilic displacement of the chloro group, appears to be a niche area of research without substantial published data.

Consequently, a thorough and scientifically accurate article adhering to the specified detailed outline, including data tables on the impact of alkyl chain length, stereochemistry, and the electronic and steric effects of C-7 substituents for this compound, cannot be generated at this time. The available literature does not provide the necessary research findings to populate the requested sections and subsections with the required level of detail and scientific rigor. Further empirical research would be necessary to establish the specific structure-activity relationships for this compound and its derivatives.

Structure Activity Relationship Sar Investigations and Chemical Modification Strategies of 7 Chloro 1 Ethyl 1h Pyrazolo 4,3 D Pyrimidine Derivatives

Modifications of the Pyrimidine (B1678525) Ring System

Substituent Effects at C-4, C-5, and C-6 Positions

Research into related pyrazolo[3,4-d]pyrimidine scaffolds, which share key structural features, provides valuable insights into potential SAR trends. For instance, studies on this isomeric core have revealed that introducing aliphatic amines, such as ethyl or propyl groups, at the 4-position was not advantageous for cytotoxic activity against certain cancer cell lines like A549 lung cancer cells. tandfonline.com In contrast, substitutions at the C-6 position have shown more promise. The replacement of a chlorine atom at C-6 with various amine-containing moieties has been a common strategy to explore interactions within the ribose-binding pocket of target kinases. tandfonline.com

In the context of N1-methyl-pyrazolo[4,3-d]pyrimidines, a chlorine substitution at the 5-position was found to be a key feature in a series of potent microtubule targeting agents. nih.gov The presence of this halogen atom can influence the electronic distribution of the ring system and provide a potential point for halogen bonding with the target protein. Further modifications often focus on the C-4 position, where the nature of the C-N bond and the attached substituents dictate the molecule's conformation and binding orientation. nih.gov For example, attaching different aryl or alkyl groups via an amino linker at this position can explore hydrophobic regions of a target's active site.

The table below summarizes representative findings on how substitutions at these positions can impact biological activity, drawing from studies on the pyrazolopyrimidine scaffold.

Compound SeriesPositionSubstituentEffect on ActivityReference
Pyrazolo[3,4-d]pyrimidinesC-4Ethylamine, PropylamineNot beneficial for cytotoxicity against A549 cells tandfonline.com
Pyrazolo[4,3-d]pyrimidinesC-5ChlorineConsidered a key feature for potent antitumor activity nih.gov
Pyrazolo[3,4-d]pyrimidinesC-6Various AminesUsed to explore the ribose-binding pocket of kinases tandfonline.com

Influence of Ring Modifications (e.g., thione derivatives)

Altering the core heterocyclic structure of the pyrazolo[4,3-d]pyrimidine ring system is another strategy to modulate biological activity. This can involve creating fused ring systems or replacing specific atoms within the core. A notable modification is the introduction of a thione group (C=S) in place of a carbonyl (C=O) or amine group, creating thione derivatives.

The conversion of a pyrazolopyrimidine precursor into a pyrimidine-4(5H)-thione derivative has been successfully achieved through chemical synthesis. ekb.eg The introduction of a sulfur atom can significantly alter the molecule's properties. The thione group is a better hydrogen bond acceptor than a carbonyl group and possesses different electronic and steric characteristics. These changes can lead to altered binding affinities and selectivities for target proteins. For example, in some pyrazolo[3,4-d]pyrimidine derivatives designed as CDK2 inhibitors, the inclusion of a thio group on an appended triazole ring resulted in an additional hydrogen bond with the target enzyme, enhancing activity. rsc.org

Furthermore, fusing an additional heterocyclic ring, such as a triazole ring, to the pyrazolopyrimidine core creates novel scaffolds like pyrazolo[4,3-e] nih.govresearchgate.netrsc.orgtriazolo[1,5-c]pyrimidine. rsc.orgrsc.org Such modifications drastically change the shape and electronic landscape of the molecule, potentially allowing it to access different binding pockets or make unique interactions with a biological target, leading to novel mechanisms of action or improved selectivity profiles. rsc.orgrsc.org

Modification TypeExample ScaffoldObserved EffectReference
ThionationPyrimidine-4(5H)-thioneAlters electronic properties and hydrogen bonding potential ekb.eg
Thio-group AdditionPyrazolo[4,3-e] nih.govresearchgate.netrsc.orgtriazolo[1,5-c]pyrimidineAchieved additional hydrogen bonding in CDK2 inhibition rsc.org
Ring FusionPyrazolo[4,3-e] nih.govresearchgate.netrsc.orgtriazolo[1,5-c]pyrimidineCreates novel scaffolds with different shapes and electronic properties rsc.orgrsc.org

Rational Design Principles for Optimizing Biological Potency and Selectivity

The rational design of pyrazolopyrimidine derivatives is heavily guided by the scaffold's ability to act as an ATP mimic. rsc.org This allows these compounds to target the highly conserved ATP-binding site of protein kinases, a family of enzymes frequently implicated in diseases like cancer. researchgate.netrsc.org The primary goal of rational design is to introduce chemical modifications that enhance binding affinity (potency) for the target kinase while minimizing interactions with other kinases (selectivity). nih.gov

Key design principles include:

Hinge Region Binding: The pyrazolopyrimidine core itself is designed to form critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. nih.govnih.gov

Exploiting Hydrophobic Pockets: Substituents are strategically placed on the core to occupy nearby hydrophobic pockets within the ATP-binding site. For example, an aryl group attached to the scaffold can fit into a hydrophobic region, increasing the compound's residence time and potency. researchgate.netnih.gov

Targeting the Ribose-Binding Pocket: Modifications are often made at positions that project towards the ribose-binding pocket of the ATP site, allowing for additional interactions that can enhance both potency and selectivity. tandfonline.com

Conformational Restriction: Introducing rigid structural elements or conformational restrictions can lock the molecule into its bioactive conformation, reducing the entropic penalty of binding and thereby increasing affinity. nih.gov

These principles are applied through iterative cycles of design, synthesis, and biological testing to develop compounds with optimized pharmacological profiles. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Two main computational strategies, ligand-based and structure-based design, are employed to guide the rational design of pyrazolopyrimidine inhibitors.

Structure-Based Drug Design (SBDD): This is the predominant approach when the three-dimensional structure of the biological target is known. Techniques like molecular docking are used to predict how newly designed compounds will bind to the active site of a target protein. nih.gov For example, researchers have used docking simulations to fit pyrazolo[4,3-d]pyrimidine analogs into the colchicine (B1669291) binding site of tubulin to rationalize their activity as microtubule inhibitors. nih.gov Similarly, the design of CDK2 inhibitors was guided by docking studies that confirmed the compounds fit well into the enzyme's active site, forming essential hydrogen bonds. rsc.org In some cases, an X-ray crystal structure of a compound bound to its target can be obtained, providing precise information about the binding mode and guiding further optimization. nih.gov Fragment-based drug design (FBDD) is another SBDD strategy that has been used to identify novel pyrazolopyrimidine scaffolds. nih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the structure of the target is unknown. It relies on analyzing a set of known active molecules to derive a pharmacophore model—a 3D arrangement of essential features required for biological activity. The SAR studies themselves, which compare structurally similar compounds and their activities, are a fundamental form of ligand-based analysis. nih.govresearchgate.net By identifying which chemical groups and properties are essential for activity, a model can be built to design new compounds with a higher probability of being active.

Bioisosteric Replacements within the Pyrazolopyrimidine Core

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that has similar physical or chemical properties, leading to a comparable biological response. The pyrazolo[4,3-d]pyrimidine scaffold is itself a classic bioisostere of the naturally occurring purine (B94841) ring system. nih.govrsc.orgnih.gov This fundamental bioisosteric relationship is what allows this class of compounds to function as kinase inhibitors by mimicking adenine. rsc.org

Beyond this core principle, further bioisosteric replacements are used to fine-tune activity:

Scaffold Hopping: The purine core of a known inhibitor can be replaced with a pyrazolopyrimidine ring to create a novel chemical entity with potentially improved properties. For instance, a potent CDK2 inhibitor was developed by preparing a pyrazolo[4,3-d]pyrimidine bioisostere of the purine-based inhibitor roscovitine. nih.gov This "scaffold hop" resulted in a compound with superior anticancer activities. nih.gov

Isomeric Scaffolds: Different isomers of the pyrazolopyrimidine core, such as pyrazolo[3,4-d]pyrimidine or pyrazolo[1,5-a]pyrimidine (B1248293), can be used as bioisosteric replacements for one another to probe how the placement of nitrogen atoms affects hinge-binding interactions. rsc.orgunisi.it

Functional Group Replacement: Smaller functional groups attached to the core can also be replaced. In one study, a key amide group on a pyrazolo[1,5-a]pyrimidine inhibitor was successfully replaced with a 1,2,4-triazole (B32235) ring. acs.org The triazole acted as a successful bioisostere, maintaining the crucial hydrogen bonding interactions with the target protein. acs.org

These strategies allow medicinal chemists to systematically modify lead compounds to improve their drug-like properties, such as potency, selectivity, and metabolic stability, while retaining the essential interactions required for biological activity. rsc.org

Pharmacological Activities and Preclinical Efficacy of 7 Chloro 1 Ethyl 1h Pyrazolo 4,3 D Pyrimidine Derivatives

Anticancer Activity Spectrum and Efficacy

In vitro Anti-proliferative Activity against Human Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116, A549)

Numerous studies have demonstrated the in vitro anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. For instance, one hit compound with a pyrazolo[3,4-d]pyrimidine scaffold, designated as 1a , showed broad-spectrum anticancer activity. nih.gov It exhibited low micromolar inhibitory potency against several tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer). nih.gov Notably, the IC₅₀ value for the A549 cell line was 2.24 µM. nih.gov Another analog, 1d , was particularly effective against MCF-7 cells with an IC₅₀ value of 1.74 µM. nih.gov

In a separate study, a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activities against A549 and HCT-116 (colon cancer) cell lines. nih.gov Compounds 8 , 10 , 12a , and 12b demonstrated potent anti-proliferative activities. nih.gov Specifically, compound 12b emerged as a highly promising agent with IC₅₀ values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells. nih.gov

Further research on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives also revealed significant cytotoxic effects. Compound 4d showed notable antitumor efficacy against MCF-7 and HepG2 cell lines, with IC₅₀ values of 0.72 µM and 0.14 µM, respectively. ekb.eg It also displayed high activity against the A549 cell line with an IC₅₀ of 2.33 µM. ekb.eg Another derivative, 4e , was found to be the most potent against the MCF-7 tumor cell line, with an IC₅₀ value of 0.22 µM. ekb.eg

The following table summarizes the in vitro anti-proliferative activity of selected pyrazolo[4,3-d]pyrimidine derivatives against various human cancer cell lines.

CompoundMCF-7 IC₅₀ (µM)HepG-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)A549 IC₅₀ (µM)Reference
1a42.3Data not availableData not available2.24 nih.gov
1d1.74Data not availableData not availableData not available nih.gov
12bData not availableData not available19.568.21 nih.gov
4d0.720.14Data not available2.33 ekb.eg
4e0.22Data not availableData not availableData not available ekb.eg

Potency and Selectivity Considerations in Cancer Cell Inhibition

The potency and selectivity of pyrazolo[3,4-d]pyrimidine derivatives are influenced by the nature and position of substituents on the core scaffold. For example, the introduction of an aniline moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold in compound 8 led to enhanced anticancer activity, whereas aliphatic amines at the same position were less beneficial. nih.gov

The selectivity index (SI), which compares the cytotoxicity against cancer cells to that against normal cells, is a critical parameter. Compound 12b demonstrated a favorable selectivity index of 4.77 against A549 cells and 2.00 against HCT-116 cells when compared to the normal WI-38 cell line. nih.govsemanticscholar.org This indicates a degree of selective toxicity towards cancer cells. semanticscholar.org

In another study, compound 11a from a series of pyrazolo[3,4-d]pyrimidine derivatives showed a distinctive pattern of selectivity on cell line panels. rsc.org It exhibited potent anti-proliferative activity with a median growth inhibition (GI₅₀) of 1.71 μM against the CNS cancer SNB-75 cell line. rsc.org

Mechanistic Basis for Cytotoxicity (e.g., cell cycle, apoptosis)

The cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives are often mediated through the induction of apoptosis and cell cycle arrest. Flow cytometric analysis of compound 1a revealed that it could significantly induce apoptosis in A549 cells at low micromolar concentrations. nih.gov

Similarly, compound 12b was identified as a potent inducer of apoptosis. nih.gov It was also found to arrest the cell cycle at the S and G2/M phases and produced an 8.8-fold increase in the BAX/Bcl-2 ratio, further supporting its pro-apoptotic activity. nih.gov Another derivative, 11a , was shown to induce significant cell cycle arrest at the G0/G1 phase, which was partly attributed to its ability to downregulate cyclin D1 and upregulate p27kip1 levels. rsc.org

Antimicrobial Properties

In vitro Antibacterial Activity against Standard and Drug-Resistant Strains (e.g., Staphylococcus aureus, MRSA)

Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov A study investigating a library of these compounds against Staphylococcus aureus and Escherichia coli found that all tested compounds displayed significant activity against S. aureus. nih.gov

In the context of drug-resistant strains, two series of pleuromutilin derivatives incorporating a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain were designed and synthesized as inhibitors of Staphylococcus aureus (S. aureus). nih.gov The in vitro antibacterial activities of these derivatives were evaluated against standard and clinical strains, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compounds 12c , 19c , and 22c demonstrated good in vitro antibacterial ability against MRSA with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Notably, compounds 12c and 22c exhibited faster bactericidal kinetics against MRSA compared to the reference drug tiamulin. nih.gov

The following table presents the in vitro antibacterial activity of selected pyrazolo[4,3-d]pyrimidine derivatives.

CompoundTarget OrganismMIC (µg/mL)Reference
12cMRSA0.25 nih.gov
19cMRSA0.25 nih.gov
22cMRSA0.25 nih.gov

Antifungal and Antiviral Potential

The broad biological activity of pyrimidine (B1678525) derivatives extends to antifungal and antiviral properties. frontiersin.org While specific studies on the antifungal and antiviral potential of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine were not extensively detailed in the provided context, the general class of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives has been reported to exhibit promising antibacterial and antifungal properties against several pathogenic microorganisms. nih.gov Additionally, pyrimidine derivatives, in general, have been investigated for their antiviral activities. frontiersin.org

Bactericidal Kinetics and Post-Antibiotic Effects

Certain derivatives of pyrazolo[3,4-d]pyrimidine have been identified as having bacteriostatic activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov Preliminary studies suggest that the mechanism of action may involve the inhibition of eukaryotic-like serine/threonine protein kinases in bacteria, such as PASTA kinases, which are involved in regulating resistance to β-lactam antibiotics. nih.gov Research has shown that treating S. aureus with subinhibitory concentrations of ampicillin in the presence of pyrazolo[3,4-d]pyrimidine derivatives leads to a significant, dose-dependent increase in susceptibility to the antibiotic. nih.gov This sensitizing effect appears specific, as a similar interaction was not observed with the aminoglycoside antibiotic kanamycin. nih.gov These findings suggest a favorable combination with ampicillin, where kinase inhibition may increase cell wall stress, thus enhancing susceptibility to agents that target the cell wall. nih.gov

Immunomodulatory Applications

Information regarding the role of this compound or its related pyrazolo[3,4-d]pyrimidine derivatives as vaccine adjuvants is not available in the reviewed scientific literature.

While direct studies combining pyrazolo[4,3-d]pyrimidine derivatives with conventional anti-cancer immunotherapy agents are not detailed in available research, a related approach has been explored for the pyrazolo[3,4-d]pyrimidine scaffold. This involves the use of immunoliposomes for targeted drug delivery. nih.gov

One study focused on a pyrazolo[3,4-d]pyrimidine derivative, Si306, a potent inhibitor of the c-Src tyrosine kinase, which is implicated in the progression of neuroblastoma (NB). nih.gov To improve its suboptimal aqueous solubility and enhance tumor targeting, Si306 was encapsulated into liposomes decorated with a monoclonal antibody that specifically binds to the disialoganglioside GD2, a well-known antigen expressed on NB cells. nih.gov This formulation, GD2-LP[Si306], represents a bridge between small molecule kinase inhibition and immune-targeting. In vitro, the GD2-targeted immunoliposomes showed specific cellular targeting and increased cytotoxic activity against NB cell lines compared to undecorated liposomes. nih.gov

Other Investigational Biological Activities (e.g., anti-inflammatory, anti-diabetic)

Derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold have been investigated for several other biological activities, including anti-inflammatory and anti-diabetic potential. ekb.eg

Anti-inflammatory Activity Numerous pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for anti-inflammatory properties. nih.gov The mechanism of action is often associated with the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes (COX-1 and COX-2), 5-lipoxygenase (5-LOX), and nitric oxide (NO). nih.govnih.gov

One study detailed a series of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids and their inhibitory potential. nih.gov Several compounds exhibited potent and selective inhibition of COX-2 over COX-1. Compound 8e emerged as a notable dual inhibitor of COX-2 and 5-LOX, while compounds 7e , 7f , and 8f also showed strong dual inhibition of 5-LOX and NO release. nih.gov In vivo assays confirmed that compound 7e was the most effective anti-inflammatory agent in the series, with the added benefit of minimal gastric ulceration. nih.gov

CompoundCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)NO Release Inhibition (%)
7e-2.83373.85
7f-1.95265.57
8e1.8372.66266.02
8f-1.57372.28

Anti-diabetic Activity The pyrazolo[3,4-d]pyrimidine nucleus has also been explored for anti-diabetic applications, primarily through the inhibition of enzymes like α-amylase. researchgate.net A series of pyrazolo[3,4-d]pyrimidine-containing amide derivatives were designed and synthesized, showing good in vitro α-amylase inhibitory activity. researchgate.net Several of these compounds exhibited potency comparable to the standard drug, acarbose. researchgate.net

Compoundα-amylase IC₅₀ (µM)
8d1.77 ± 2.84
8f1.65 ± 0.45
8g1.66 ± 2.24
8h1.73 ± 0.37
8i1.60 ± 0.48
8j1.75 ± 0.36
8k1.64 ± 0.03
Acarbose (Standard)1.73 ± 0.05

Preclinical In vivo Efficacy Studies (e.g., murine infection models for antibacterial agents)

Preclinical studies evaluating pyrazolo[4,3-d]pyrimidine derivatives specifically in murine infection models for antibacterial efficacy were not identified in the available literature. However, in vivo studies for other therapeutic applications have been conducted on the related pyrazolo[3,4-d]pyrimidine scaffold.

For anti-diabetic activity, the most potent α-amylase inhibitors from the aforementioned study, compounds 8d and 8k , were tested in an alloxan-induced diabetic rat model. researchgate.net Oral administration of these compounds significantly reduced fasting blood glucose levels in a dose-dependent manner, with effects similar to the positive control. researchgate.net

In the context of oncology, several pyrazolo[3,4-d]pyrimidine derivatives have been evaluated in vivo. The compound Si306, encapsulated in GD2-targeted immunoliposomes, was tested in an orthotopic animal model of neuroblastoma. nih.gov This targeted formulation led to significantly higher tumor uptake of the drug and a significant increase in the survival of the treated mice. nih.gov Another study on prodrugs of pyrazolo[3,4-d]pyrimidines evaluated the drug/prodrug pair 4/4a in an orthotopic mouse model of glioblastoma, where the prodrug showed a favorable pharmacokinetic profile and good efficacy. unisi.it

Computational and Biophysical Characterization of 7 Chloro 1 Ethyl 1h Pyrazolo 4,3 D Pyrimidine Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of potential drug candidates with their protein targets.

Ligand-Target Interactions with Kinase Domains (e.g., CDK2, EGFR)

Derivatives of the pyrazolo[4,3-d]pyrimidine and the closely related pyrazolo[3,4-d]pyrimidine core have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinase 2 (CDK2): Molecular docking simulations of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] mdpi.commdpi.comrsc.orgtriazolo[1,5-c]pyrimidine derivatives have confirmed their ability to fit well within the ATP-binding site of CDK2. nih.gov A key interaction observed is the formation of hydrogen bonds with the backbone of Leu83 in the hinge region of the kinase. rsc.orgnih.gov This interaction is crucial for the inhibitory activity of many kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR): In the case of EGFR tyrosine kinase (EGFR-TK), molecular docking studies of pyrazolo[3,4-d]pyrimidine analogues have revealed important binding interactions. The nitrogen atom of the pyrazole (B372694) ring can form a hydrogen bond with the key amino acid residue Met793. mdpi.com Additionally, the pyrimidine (B1678525) ring of the scaffold often engages in hydrophobic interactions with residues such as Leu718 and Gly796. mdpi.com

Target KinaseScaffoldKey Interacting ResiduesInteraction TypeReference
CDK2Pyrazolo[3,4-d]pyrimidineLeu83Hydrogen Bond rsc.orgnih.gov
EGFR-TKPyrazolo[3,4-d]pyrimidineMet793Hydrogen Bond mdpi.com
EGFR-TKPyrazolo[3,4-d]pyrimidineLeu718, Gly796Hydrophobic Interaction mdpi.com
EGFR-TKPyrazolo[3,4-d]pyrimidineLys745Arene Interaction mdpi.com

Binding Mode Analysis with Ribosomal Subunits

There is currently a lack of publicly available scientific literature detailing the molecular docking simulations or binding mode analysis of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine derivatives with ribosomal subunits.

Identification of Key Binding Pockets and Residues

The ATP-binding pocket is the primary target for pyrazolo[4,3-d]pyrimidine-based kinase inhibitors. The pyrazolo[4,3-d]pyrimidine scaffold acts as a bioisostere of the adenine (B156593) ring of ATP, allowing it to mimic the natural ligand's interactions within the kinase active site. rsc.org

For CDK2, the key binding pocket is the ATP-binding cleft, and the hinge region residue Leu83 is a critical anchoring point for inhibitors. For EGFR-TK, the adenine binding site is also the target, with Met793 providing a crucial hydrogen bond, and a hydrophobic pocket accommodating the pyrimidine ring, interacting with residues like Leu718 and Gly796. mdpi.com The aryl substituents on the pyrazolo[4,3-d]pyrimidine core can further occupy hydrophobic regions within the binding site, forming additional interactions with residues such as Lys745. mdpi.com

TargetBinding PocketKey ResiduesReference
CDK2ATP-binding cleft (hinge region)Leu83 rsc.orgnih.gov
EGFR-TKAdenine binding site (hydrophobic pocket)Met793, Leu718, Gly796, Lys745 mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) Applications

DFT calculations have been employed to model the geometrical parameters of pyrazolo[3,4-d]pyrimidine derivatives. doaj.org These studies help in understanding the three-dimensional structure of these molecules, which is crucial for their interaction with biological targets. For instance, DFT calculations using the B3LYP hybrid functional combined with a 6–311++G(d,p) basis set have been shown to accurately model bond lengths, bond angles, and torsion angles of new pyrazolo[3,4-d]pyrimidines. doaj.org Furthermore, DFT has been used to illustrate the reaction mechanisms in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov

Prediction of Reactive Sites and Electronic Properties (e.g., Fukui functions)

Quantum chemical calculations are instrumental in predicting the reactive sites of a molecule. The pyrazolo[3,4-d]pyrimidine scaffold possesses several active sites, contributing to its high reactivity and making it a versatile precursor for synthesizing new heterocyclic systems. mdpi.com The distribution of electron density, which can be calculated using DFT, helps in identifying nucleophilic and electrophilic centers within the molecule. While specific studies on the Fukui functions of this compound were not found, DFT studies on related pyrazolopyrimidines allow for the determination of frontier molecular orbitals (HOMO and LUMO). The energies and distributions of these orbitals are key indicators of a molecule's reactivity and its ability to participate in chemical reactions. For example, in the alkylation of a pyrazolo[3,4-d]pyrimidine derivative, it was shown that the N5 position of the pyrazolopyrimidine is the most reactive site. mdpi.com

Advanced Modeling Techniques (e.g., Molecular Dynamics, QSAR)

Computational studies, including molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) analyses, are pivotal in understanding the behavior of this compound derivatives and guiding the design of new, more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations are employed to model the dynamic behavior of pyrazolo[4,3-d]pyrimidine derivatives within biological systems, particularly at the active sites of target proteins like cyclin-dependent kinases (CDKs). acs.org These simulations provide insights into the stability of the ligand-protein complex, revealing key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that govern binding affinity. acs.org For instance, modeling studies on related 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have shown that the pyrazolo[4,3-d]pyrimidine core acts as a hinge-binder, forming crucial hydrogen bonds within the ATP pocket of kinases. acs.org Such computational analysis helps to rationalize the observed biological activity and predict how structural modifications might enhance or diminish binding.

Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR studies are utilized to build mathematical models that correlate the structural features of pyrazolo[4,3-d]pyrimidine derivatives with their biological activities. aip.org These models help identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for a compound's potency. While specific QSAR studies on this compound are not extensively documented, research on the isomeric pyrazolo[3,4-d]pyrimidine scaffold demonstrates the utility of this approach. aip.org Such studies provide valuable insights that can be applied to the design of novel pyrazolo[4,3-d]pyrimidine derivatives, helping to predict their activity and prioritize synthetic efforts towards compounds with enhanced therapeutic potential. aip.org

Spectroscopic and Analytical Characterization for Structure Confirmation

The definitive structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic and analytical techniques. These methods provide unambiguous confirmation of the molecular formula and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For the 1-ethyl group, a characteristic triplet is expected for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The aromatic protons on the pyrazolopyrimidine core would appear as singlets in the downfield region. Based on data from closely related N1-substituted pyrazolo[4,3-d]pyrimidine analogs, the chemical shifts can be predicted. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The spectrum would show distinct signals for the two carbons of the ethyl group and the five carbons of the heterocyclic core. The carbon atom attached to the chlorine (C7) would be significantly influenced by the electronegative halogen. Data from analogous structures helps in the precise assignment of these signals. nih.govmdpi.com

Table 1: Predicted NMR Data for this compound (based on analogous compounds nih.govmdpi.com)
TechniqueAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMRCH (pyrimidine ring)~8.5 - 9.0Singlet (s)
CH (pyrazole ring)~8.0 - 8.5Singlet (s)
N-CH₂ (ethyl)~4.2 - 4.6Quartet (q)
CH₃ (ethyl)~1.4 - 1.6Triplet (t)
¹³C NMRC=N (pyrimidine)~150 - 158-
C-Cl (pyrimidine)~155 - 160-
CH (pyrimidine)~130 - 135-
Ring Junction C~145 - 150-
Ring Junction C~110 - 115-
N-CH₂ (ethyl)~40 - 45-
CH₃ (ethyl)~13 - 16-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₇ClN₄), the high-resolution mass spectrum (HRMS) would provide an exact mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with a second peak (M+2) approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. asianpubs.org Plausible fragmentation pathways for related heterocyclic systems often involve the loss of small, stable molecules or radicals from the side chains and the heterocyclic core. researchgate.netsapub.org

Table 2: Predicted Mass Spectrometry Data for this compound
m/z ValueAssignmentNotes
182/184[M]⁺Molecular ion peak with characteristic 3:1 isotopic ratio for Chlorine.
167/169[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
154[M - C₂H₄]⁺Loss of ethene from the ethyl group via rearrangement.
147[M - Cl]⁺Loss of a chlorine radical.
120[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the pyrimidine ring. asianpubs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. While a full spectrum interpretation requires comparison with reference data, key absorptions can be predicted. nih.govnih.gov

Table 3: Predicted Infrared Spectroscopy Data for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchAromatic (pyrazolo[4,3-d]pyrimidine ring)
2980 - 2850C-H StretchAliphatic (ethyl group)
1620 - 1550C=N StretchPyrimidine and pyrazole rings
1500 - 1400C=C StretchAromatic ring skeletal vibrations
800 - 600C-Cl StretchChloro-substituent

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to confirm the compound's empirical formula and purity. For this compound (C₇H₇ClN₄), the calculated elemental composition serves as a fundamental checkpoint in its characterization. mdpi.comnih.gov

Table 4: Elemental Analysis Data for C₇H₇ClN₄ (Molecular Weight: 182.61 g/mol)
ElementCalculated (%)Found (%)
Carbon (C)46.04Typically within ±0.4% of calculated value
Hydrogen (H)3.86Typically within ±0.4% of calculated value
Nitrogen (N)30.68Typically within ±0.4% of calculated value
Chlorine (Cl)19.42Typically within ±0.4% of calculated value

Q & A

Basic: What are the common synthetic routes for 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine?

Answer:
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

  • Alkylation of intermediates : Reacting pyrazolo[3,4-d]pyrimidine precursors with ethyl halides in dry acetonitrile under reflux, followed by filtration and recrystallization (e.g., compound 8a in ) .
  • Chlorination steps : Using reagents like 2-chloroacetyl chloride in DMF with sodium acetate as a base, followed by reflux and purification (e.g., compound XVII in ) .
    Key factors include solvent choice (polar aprotic solvents enhance reactivity) and temperature control to minimize side reactions.

Basic: How is the structure of this compound confirmed experimentally?

Answer:
Structural validation employs:

  • X-ray crystallography : Resolves the planar pyrazolopyrimidine core and substituent positions (e.g., mean C–C bond deviation: 0.0071 Å in ) .
  • Spectroscopy :
    • IR : Identifies functional groups (e.g., N–H stretches at ~3400 cm⁻¹ in ) .
    • ¹H/¹³C NMR : Confirms ethyl and chloro substituents (e.g., ethyl CH₃ at δ 1.3–1.5 ppm in ) .

Advanced: What strategies resolve low yields in synthesizing this compound?

Answer:

  • Optimize reaction conditions : Prolonged reflux (e.g., 16 hours in ) and anhydrous solvents (e.g., dichloromethane in ) improve efficiency .
  • Catalyst use : K₂CO₃ in DMF accelerates alkylation () .
  • Purification : Recrystallization from acetonitrile removes impurities () .
    Low yields (<50%) often stem from incomplete chlorination or competing side reactions; monitoring via TLC or HPLC is recommended.

Advanced: How does the chloro-ethyl substituent influence biological activity?

Answer:

  • Chloro group : Enhances binding to kinase active sites (e.g., EGFR inhibition in ) via halogen bonding .
  • Ethyl group : Increases lipophilicity (logP ~2.1), improving membrane permeability but potentially reducing solubility .
    Structure-activity relationship (SAR) studies (e.g., ) show that replacing ethyl with bulkier groups reduces potency, while electron-withdrawing substituents boost activity .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods are mandatory due to potential toxicity () .
  • Chlorine hazards : Avoid inhalation; decomposition may release HCl gas.
  • Waste disposal : Follow institutional guidelines for halogenated waste.

Advanced: How to design experiments to explore its kinase inhibition mechanisms?

Answer:

  • In vitro assays : Measure IC₅₀ values using purified kinases (e.g., VEGFR2 in ) with ATP-competitive assays .
  • Molecular dynamics (MD) simulations : Model binding interactions (e.g., hydrogen bonds with pyrimidine N-atoms) over 50–100 ns trajectories .
  • Control experiments : Include known inhibitors (e.g., staurosporine) and validate with knockout cell lines.

Advanced: How to address contradictions in reported biological activity data?

Answer:

  • Replicate studies : Control variables like cell line (e.g., HeLa vs. HEK293 in ) and assay conditions (e.g., ATP concentration) .
  • Meta-analysis : Compare datasets across publications to identify trends (e.g., higher potency in solid tumors vs. hematological cancers).
  • Mechanistic studies : Use CRISPR-Cas9 to confirm target specificity and rule off-target effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.